2-Amino-5-bromophenol hydrochloride
Overview
Description
2-Amino-5-bromophenol hydrochloride is an organic compound with the chemical formula C6H6BrNO·HCl. It is a derivative of phenol, where the phenol ring is substituted with an amino group at the 2-position and a bromine atom at the 5-position. This compound is typically found as a hydrochloride salt, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-bromophenol hydrochloride can be synthesized through several methods. One common approach involves the bromination of 2-aminophenol. The reaction typically uses bromine or a bromine-containing compound as the brominating agent. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Another method involves the reaction of phenol with bromine and subsequent amination. This process can be carried out under controlled conditions to ensure the selective substitution of the bromine and amino groups at the desired positions on the phenol ring .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale bromination and amination reactions. These processes are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromophenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-bromophenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 2-Amino-5-bromophenol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and bromine groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromophenol: Similar structure but with the bromine atom at the 4-position.
2-Amino-5-chlorophenol: Similar structure but with a chlorine atom instead of bromine.
2-Amino-5-iodophenol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-Amino-5-bromophenol hydrochloride is unique due to the specific positioning of the amino and bromine groups, which confer distinct chemical and biological properties. The bromine atom’s size and electronegativity influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-amino-5-bromophenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLWKMLNBQBWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680979 | |
Record name | 2-Amino-5-bromophenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858014-02-5 | |
Record name | 2-Amino-5-bromophenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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